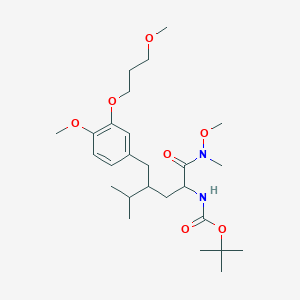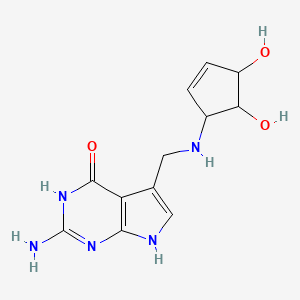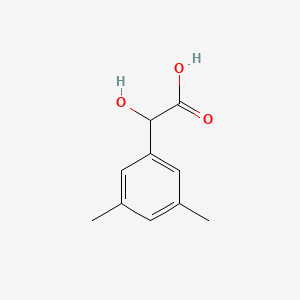
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde is an organic compound that belongs to the class of carbohydrates It is characterized by the presence of three hydroxyl groups, one aldehyde group, and one ketone group within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde typically involves the oxidation of suitable precursor molecules. One common method is the oxidation of 3,4,5-trihydroxyhexanal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity can be harnessed in the design of enzyme inhibitors or activators, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trihydroxy-6-(2-hydroxyethoxy)oxane-2-carboxylic acid: Similar structure but with an additional hydroxyethoxy group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a similar six-membered ring structure with hydroxyl groups but differs in functional groups and overall reactivity.
Uniqueness
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H8O6 |
|---|---|
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H |
InChI-Schlüssel |
JBQGSJDKHSBLDG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate](/img/structure/B12280409.png)
![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12280417.png)
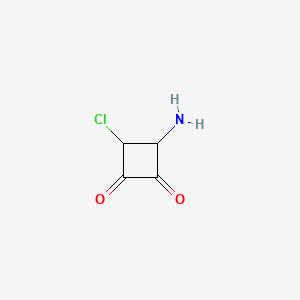
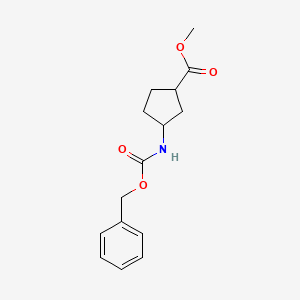
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)

![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
